Due to the presence of a bromine atom and a hydroxyl group, 8-Bromo-1-octanol can potentially act as a cross-linking agent. Cross-linking agents create bonds between molecules, often used in stabilizing polymers or biomolecules. Sigma-Aldrich: lists it as a cross-linking reagent.
-Bromo-1-octanol's structure with an eight-carbon chain and a reactive bromine group makes it a potential candidate for organic synthesis. The specific applications would depend on further research into its reactivity and functional group compatibility.
-Bromo-1-octanol possesses both hydrophobic (water-fearing) and hydrophilic (water-loving) regions in its molecule due to the presence of the hydrocarbon chain and the hydroxyl group. This property might be useful in partitioning studies, which investigate how compounds distribute between different phases like water and organic solvents.
8-Bromo-1-octanol is an organic compound with the molecular formula CHBrO and a molecular weight of approximately 209.12 g/mol. It is classified as a bromo alcohol and is characterized by the presence of a bromine atom at the 8th carbon position of an octanol chain. This compound is known for its utility in various chemical syntheses and reactions, particularly in organic chemistry.
8-Bromo-1-octanol is soluble in organic solvents and reacts with various reagents, making it a versatile compound in synthetic chemistry .
Currently, there's no scientific literature available describing a specific mechanism of action for 8-Bromo-1-octanol in biological systems.
Research indicates that 8-bromo-1-octanol exhibits biological activity, particularly as a potential pharmacological agent. It has been studied for its effects on various biological systems, including:
Several methods exist for synthesizing 8-bromo-1-octanol:
8-Bromo-1-octanol finds applications across various fields:
Studies on the interactions of 8-bromo-1-octanol with other compounds reveal its potential reactivity and utility in forming new materials or compounds. For instance:
Several compounds share structural similarities with 8-bromo-1-octanol. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Octanol | CHO | Alcohol without bromine; used as a solvent |
2-Bromooctane | CHBr | Brominated alkane; different position of Br |
7-Bromoheptan-1-ol | CHBrO | Shorter carbon chain; similar functional group |
Octyl Bromide | CHBr | Aliphatic bromide; used in organic synthesis |
The uniqueness of 8-bromo-1-octanol lies in its specific position of the bromine atom, which influences its reactivity and biological activity compared to other similar compounds. Its role as a versatile intermediate makes it particularly valuable in synthetic organic chemistry.
Irritant